1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-15-5-6-17-18(11-15)25-13-24-17)20-12-14-7-9-22(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWGATQOKTUQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivativeThe final step involves the formation of the urea linkage via a reaction between an isocyanate and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The cyclopentylpiperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted cyclopentylpiperidine compounds .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the cyclopentylpiperidine group can modulate receptor activity. The urea linkage allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Insights
- Urea Derivatives: Both the target compound and ’s fluorophenyl-pyrrolidinone urea share a urea backbone, which is known to act as a hydrogen-bond donor/acceptor in drug-receptor interactions.
- Bromophenyl Analog (9c) : The high synthesis yield (89%) of 9c highlights the efficiency of LiHMDS-mediated condensation for benzodioxole derivatives. The bromine atom in 9c facilitates radiolabeling for imaging applications, a feature absent in the target compound .
- Dihydropyridine Derivative (B9) : The 50% yield of B9 reflects challenges in multi-step syntheses involving aldehyde intermediates. Its dihydropyridine core is associated with calcium channel blockade, suggesting divergent therapeutic applications compared to urea-based compounds .
- Industrial Applications (Helional®) : The benzodioxole moiety’s stability under acidic conditions (as seen in Helional® synthesis) underscores its utility in industrial processes, though the target compound’s cyclopentylpiperidine group may require specialized catalytic systems for scalability .
Research Findings and Implications
- Biological Relevance : Urea derivatives with benzodioxole groups are frequently explored for CNS applications due to their ability to cross the blood-brain barrier. The cyclopentylpiperidine group in the target compound may further enhance this property compared to simpler analogs .
- Crystallographic Analysis : Tools like Mercury CSD 2.0 could be employed to compare the crystal packing and intermolecular interactions of the target compound with its analogs, aiding in solubility and stability predictions .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 368.4 g/mol. Its structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar benzodioxole derivatives have shown significant inhibition of enzymes like α-amylase, which is crucial in carbohydrate metabolism. Compounds that inhibit this enzyme can help manage blood sugar levels, making them potential candidates for diabetes treatment .
- Anticancer Properties : Research indicates that benzodioxole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through multiple signaling pathways .
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity | Method | IC50 Value | Remarks |
|---|---|---|---|
| α-Amylase Inhibition | Enzymatic Assay | 0.68 µM | Potent inhibitor |
| Cytotoxicity | MTS Assay | >150 µM (normal cells) | Selectively toxic to cancer cells |
| Cancer Cell Lines | Various Cancer Models | 26–65 µM | Effective against multiple lines |
The compound shows promising results in inhibiting α-amylase and demonstrating selective toxicity towards cancer cells while sparing normal cells .
In Vivo Studies
In vivo studies involving diabetic mice have provided insights into the therapeutic potential of the compound:
- Blood Glucose Regulation : Administration of the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .
Case Studies
A notable case study highlighted the synthesis and evaluation of related benzodioxole derivatives, where compounds with similar structures were tested for their antidiabetic effects and exhibited significant α-amylase inhibition alongside cytotoxicity against cancer cells. These findings support further development of such compounds as therapeutic agents in diabetes and oncology .
Discussion
The biological activity of this compound underscores its potential as a lead compound for drug development. Its dual action as an α-amylase inhibitor and anticancer agent positions it favorably within therapeutic contexts.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the cyclopentylpiperidine intermediate. A common approach includes:
Amine Activation : React 1-cyclopentylpiperidin-4-ylmethylamine with phosgene or triphosgene to generate the corresponding isocyanate.
Urea Formation : Couple the isocyanate with 1-(benzo[d][1,3]dioxol-5-yl)amine under anhydrous conditions using a solvent like dichloromethane and a base (e.g., triethylamine) to neutralize HCl byproducts .
Optimization : Control exothermic reactions by maintaining temperatures between 0–5°C during isocyanate formation. Use chromatographic purification (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
How can the molecular structure be characterized to confirm regioselectivity and stereochemistry?
Basic Research Question
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve spatial arrangement, particularly the orientation of the cyclopentyl group relative to the piperidine ring .
- HRMS : Validate molecular formula (e.g., C₂₀H₂₆N₃O₃) with <2 ppm mass error .
What in vitro assays are suitable for evaluating its anticancer activity, and how should controls be designed?
Basic Research Question
Methodological Answer:
- Cell Proliferation Assays : Use MTT or resazurin-based assays across cancer cell lines (e.g., MCF-7, A549). Include:
- Positive Controls : Doxorubicin or cisplatin.
- Negative Controls : DMSO vehicle and untreated cells.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Replicate experiments in triplicate to ensure statistical significance (p<0.05) .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction .
How does the cyclopentyl group influence the compound’s pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
The cyclopentyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Strategies to evaluate:
Solubility : Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF).
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 minutes suggests rapid metabolism .
CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
What structural modifications could enhance target binding affinity in kinase inhibition assays?
Advanced Research Question
Methodological Answer:
- Piperidine Substitution : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) may improve hydrophobic interactions in kinase ATP pockets. Analog studies show a 50% activity drop when using methyl instead of cyclopentyl .
- Benzodioxole Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance π-π stacking with tyrosine residues. Docking simulations (AutoDock Vina) can predict binding poses .
How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
Advanced Research Question
Methodological Answer:
- Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis; >95% binding reduces free drug levels) .
- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility. Compare AUC(0–24h) in rodent PK studies .
- Metabolite Identification : LC-HRMS can detect active metabolites (e.g., N-dealkylated derivatives) contributing to efficacy .
What computational methods are recommended for SAR studies of this compound?
Advanced Research Question
Methodological Answer:
- QSAR Modeling : Use CoMFA/CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values. Validate with leave-one-out cross-validation (q² >0.5) .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., EGFR) for 100 ns to assess stability of hydrogen bonds with urea carbonyl .
How can stability studies be designed to assess degradation under physiological conditions?
Advanced Research Question
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
